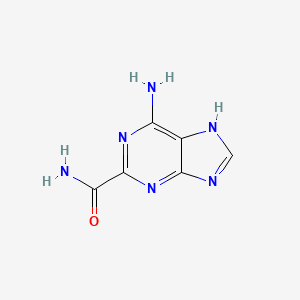

2-Carbamoyl-6-aminopurin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Carbamoyl-6-aminopurine, also known as guanine, is a purine derivative and one of the four main nucleobases found in the nucleic acids DNA and RNA. It plays a crucial role in the storage and transfer of genetic information. Guanine pairs with cytosine through three hydrogen bonds, contributing to the stability of the nucleic acid structures.

Wissenschaftliche Forschungsanwendungen

2-Carbamoyl-6-aminopurine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other purine derivatives.

Biology: Guanine is essential for the study of DNA and RNA structures and functions.

Medicine: It is involved in the development of antiviral and anticancer drugs due to its role in nucleic acid metabolism.

Industry: Guanine derivatives are used in cosmetics and as fluorescent markers in various applications.

Wirkmechanismus

Target of Action

The primary target of 2-Carbamoyl-6-aminopurine is enzymes involved in purine and pyrimidine salvage pathways . These enzymes play an essential role in the scavenging of purines and pyrimidines, making them valuable candidates for the synthesis of various nucleic acid components .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to downstream effects on various biochemical processes.

Result of Action

The molecular and cellular effects of 2-Carbamoyl-6-aminopurine’s action are likely related to its involvement in the purine and pyrimidine salvage pathways . By interacting with enzymes in these pathways, the compound may influence the synthesis of nucleic acid components and, consequently, various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Carbamoyl-6-aminopurine. For instance, enzymes from thermophiles used in industrial biocatalysis, which are involved in the same pathways as 2-Carbamoyl-6-aminopurine, display great activity and stability at extremely high temperatures . This suggests that the compound’s action could also be influenced by temperature and other environmental conditions.

Biochemische Analyse

Biochemical Properties

2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathway, a crucial biochemical process in living organisms . This pathway is essential for the synthesis of nucleic acid components, such as nucleobases, nucleosides, and nucleotides . Enzymes from this pathway, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, interact with 2-Carbamoyl-6-aminopurine .

Cellular Effects

In cellular contexts, 2-Carbamoyl-6-aminopurine plays a significant role. It is an analogue of adenine and can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Carbamoyl-6-aminopurine involves its interaction with various biomolecules. It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Carbamoyl-6-aminopurine can change in laboratory settings. For instance, the fluorescence decay function of 2-Carbamoyl-6-aminopurine shows a pronounced response to base flipping, losing the very short decay component and increasing the amplitude of the long component .

Metabolic Pathways

2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathway . This pathway recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-6-aminopurine typically involves the cyclization of guanine precursors. One common method is the condensation of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the purine ring. Another method involves the reaction of 2,4,5-triaminopyrimidine with cyanogen bromide, leading to the formation of 2-Carbamoyl-6-aminopurine.

Industrial Production Methods: Industrial production of 2-Carbamoyl-6-aminopurine often employs biocatalytic processes using enzymes from the purine salvage pathway. These enzymes, such as nucleoside phosphorylases and phosphoribosyl transferases, facilitate the conversion of purine derivatives into guanine under mild conditions, offering an eco-friendly alternative to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Carbamoyl-6-aminopurine undergoes various chemical reactions, including:

Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.

Reduction: Reduction reactions can convert guanine to dihydroguanine.

Substitution: Guanine can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: 8-oxoguanine

Reduction: Dihydroguanine

Substitution: Halogenated guanine derivatives

Vergleich Mit ähnlichen Verbindungen

Adenine: Another purine base found in nucleic acids, pairs with thymine in DNA and uracil in RNA.

Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.

Xanthine: An intermediate in the degradation of purines to uric acid.

Uniqueness: 2-Carbamoyl-6-aminopurine is unique due to its specific pairing with cytosine, which contributes to the high stability of DNA and RNA structures. Its ability to form three hydrogen bonds with cytosine distinguishes it from adenine, which forms only two hydrogen bonds with thymine or uracil .

Eigenschaften

IUPAC Name |

6-amino-7H-purine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-2)12-6(11-3)4(8)13/h1H,(H2,8,13)(H3,7,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHVLAGUEDBYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate](/img/structure/B2553996.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![1-methyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2554002.png)

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)

![8-[(furan-2-yl)methyl]-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2554012.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2554015.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2554016.png)

![N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2554017.png)